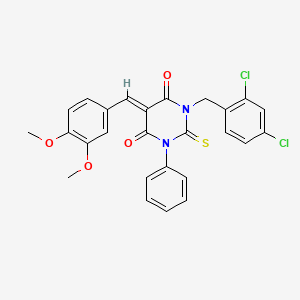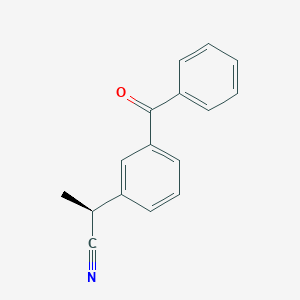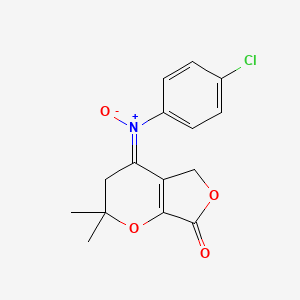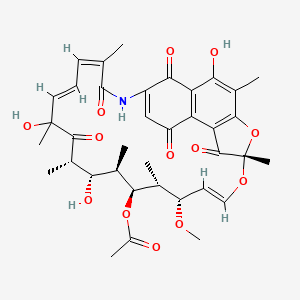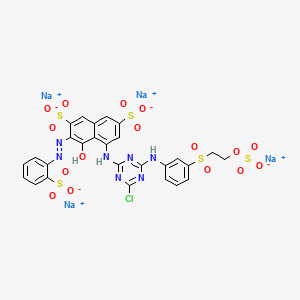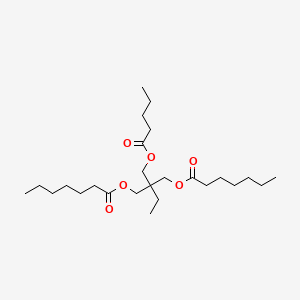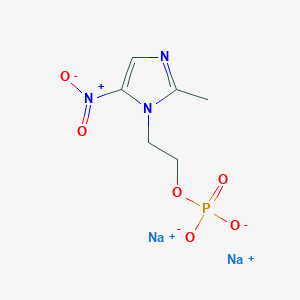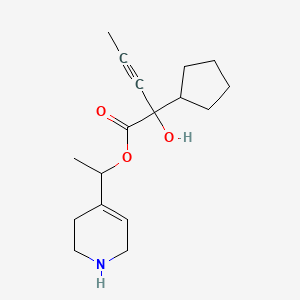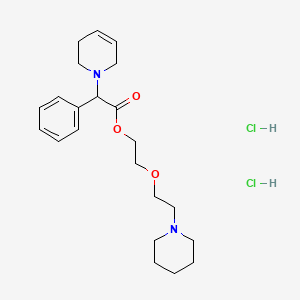![molecular formula C31H38N2O8 B12764758 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 152187-62-7](/img/structure/B12764758.png)
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one is a complex organic molecule with multiple functional groups. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol typically involves the reaction of 2-hydroxyethanol with 4-(2-hydroxyethoxy)phenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For the preparation of 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene, the starting material is typically a cyclohexadiene derivative. The isocyanate groups are introduced through a reaction with phosgene or a similar reagent under anhydrous conditions .
Oxepan-2-one is synthesized through the ring-opening polymerization of ε-caprolactone in the presence of a suitable initiator and catalyst .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate groups in 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene can be reduced to amines.
Substitution: The phenoxy and isocyanate groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy and isocyanate derivatives
Aplicaciones Científicas De Investigación
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers and copolymers.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Medicine
Drug Delivery: Incorporated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the functional groups involved. The hydroxyl and isocyanate groups can form hydrogen bonds and covalent bonds with target molecules, respectively. These interactions can alter the physical and chemical properties of the target molecules, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol: Similar in structure but lacks the isocyanate and oxepan-2-one groups.
5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene: Similar but lacks the hydroxyl and oxepan-2-one groups.
Oxepan-2-one: Similar but lacks the hydroxyl and isocyanate groups.
Uniqueness
The uniqueness of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one lies in its combination of functional groups, which imparts a wide range of chemical reactivity and applications .
Propiedades
Número CAS |
152187-62-7 |
|---|---|
Fórmula molecular |
C31H38N2O8 |
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C10H14O4.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;1-4,11-12H,5-8H2;1-5H2 |
Clave InChI |
LGRSGWBMPDYYSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO |
Números CAS relacionados |
152187-62-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



